![molecular formula C16H13BrFN5O B2933052 N-(4-bromo-3-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide CAS No. 1207012-10-9](/img/structure/B2933052.png)
N-(4-bromo-3-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide
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Description
N-(4-bromo-3-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide, commonly known as BFTC, is a chemical compound that has gained significant attention in scientific research. It is a triazolidine derivative and has been found to have potential applications in the field of medicinal chemistry. In
Scientific Research Applications
Synthesis and Antipathogenic Activity
Research involving the synthesis of new thiourea derivatives, including compounds with halogen substituents similar to those in the target molecule, has been conducted. These derivatives have been evaluated for their antipathogenic activity, particularly against bacterial strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms (iodine, bromide, or fluorine) on the thiourea moiety significantly contributed to the antibacterial and antibiofilm properties of these compounds (Limban, Marutescu, & Chifiriuc, 2011).
Enzyme Inhibition for Immunosuppression
Isoxazol and cinchoninic acid derivatives have shown promise as immunosuppressive agents, primarily through their inhibition of mitochondrial dihydroorotate dehydrogenase. This enzyme is crucial for the de novo synthesis of pyrimidine nucleotides, which are essential for immune cell function. A detailed study differentiated the effects of these compounds on human and rat enzymes, providing insight into their potential for clinical applications in conditions requiring immunosuppression (Knecht & Löffler, 1998).
Fluorinated Compounds in Medicinal Chemistry
The development of fluorinated compounds for therapeutic applications has been a significant area of research. One study identified a potent orally active compound through the introduction of fluorinated amide substituents to a series of 3-(arylmethyl)-1H-indole-5-carboxamides. This research demonstrates the critical role of fluorine atoms in enhancing the pharmacological profile of medicinal compounds (Jacobs et al., 1994).
Structural Modifications for Biological Activity
Research on N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (1) and its derivatives highlights the importance of structural modifications in medicinal chemistry. By altering specific groups within the molecule, researchers were able to improve cell-based activity and potential oral bioavailability. These findings emphasize the critical nature of molecular structure in determining the biological activity of compounds (Palanki et al., 2000).
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN5O/c1-9-8-12(6-7-13(9)17)20-16(24)14-15(22-23-21-14)19-11-4-2-10(18)3-5-11/h2-8,14-15,19,21-23H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBFLSVPOFUTHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75118391 |
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